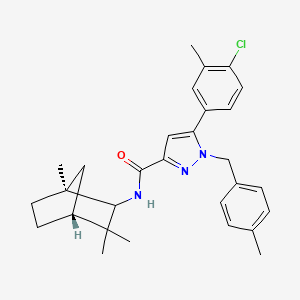
5-(4-Chloro-3-methylphenyl)-1-((4-methylphenyl)methyl)-N-(1,3,3-trimethylbicyclo(2.2.1)hept-2-yl)-1H-pyrazole-3-carboxamide(1s-endo)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SR144528 is a synthetic compound that acts as a potent and highly selective inverse agonist for the cannabinoid type 2 receptor. It has a high affinity for the cannabinoid type 2 receptor with a dissociation constant of 0.6 nanomolar, while its affinity for the cannabinoid type 1 receptor is significantly lower, with a dissociation constant of 400 nanomolar . This compound is widely used in scientific research to investigate the function of the cannabinoid type 2 receptor and its role in various physiological and pathological processes .
Vorbereitungsmethoden
The synthesis of SR144528 involves several steps, starting with the preparation of the core pyrazole structure. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This involves the reaction of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring.
Substitution reactions: Various substituents are introduced onto the pyrazole ring through nucleophilic substitution reactions.
Final coupling reactions: The final step involves coupling the substituted pyrazole with a bicyclic heptane derivative to form SR144528.
Analyse Chemischer Reaktionen
SR144528 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.
Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of SR144528.
Common reagents used in these reactions include hydrazine derivatives, 1,3-diketones, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
SR144528 has a wide range of scientific research applications, including:
Chemistry: It is used to study the binding properties and selectivity of the cannabinoid type 2 receptor.
Wirkmechanismus
SR144528 exerts its effects by binding to the cannabinoid type 2 receptor and acting as an inverse agonist. This means that it not only blocks the receptor but also induces a conformational change that reduces the receptor’s basal activity. The molecular targets of SR144528 include the cannabinoid type 2 receptor, and its action involves the modulation of various signaling pathways associated with this receptor .
Vergleich Mit ähnlichen Verbindungen
SR144528 is unique in its high selectivity and potency for the cannabinoid type 2 receptor. Similar compounds include:
Rimonabant: A cannabinoid type 1 receptor antagonist with some activity at the cannabinoid type 2 receptor.
AM630: Another cannabinoid type 2 receptor antagonist with lower selectivity compared to SR144528.
JWH133: A cannabinoid type 2 receptor agonist used in research to study the effects of receptor activation
SR144528 stands out due to its high selectivity and potency for the cannabinoid type 2 receptor, making it a valuable tool in cannabinoid research.
Eigenschaften
Molekularformel |
C29H34ClN3O |
|---|---|
Molekulargewicht |
476.1 g/mol |
IUPAC-Name |
5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C29H34ClN3O/c1-18-6-8-20(9-7-18)17-33-25(21-10-11-23(30)19(2)14-21)15-24(32-33)26(34)31-27-28(3,4)22-12-13-29(27,5)16-22/h6-11,14-15,22,27H,12-13,16-17H2,1-5H3,(H,31,34)/t22-,27?,29+/m1/s1 |
InChI-Schlüssel |
SUGVYNSRNKFXQM-GLXGGHELSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)NC3[C@]4(CC[C@H](C4)C3(C)C)C)C5=CC(=C(C=C5)Cl)C |
Kanonische SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)NC3C(C4CCC3(C4)C)(C)C)C5=CC(=C(C=C5)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13839888.png)
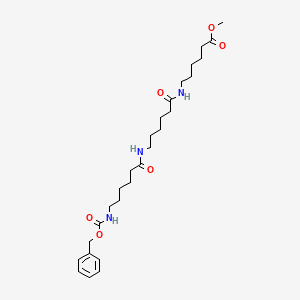
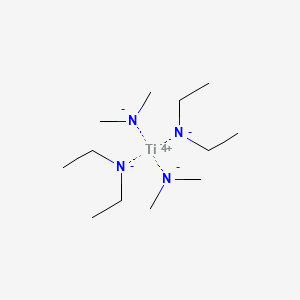
![1,6-dihydroxy-3-methyl-8-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B13839901.png)

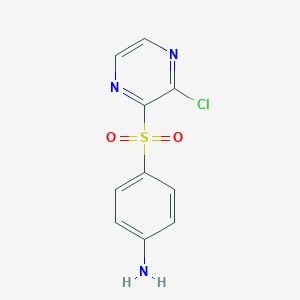
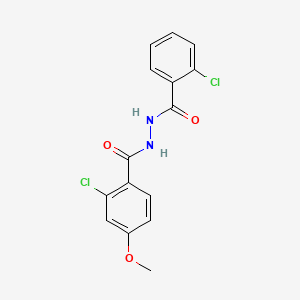

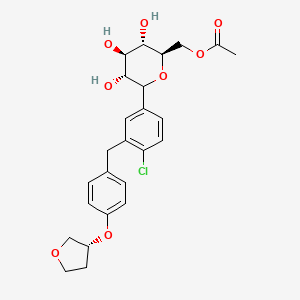

![2-[(2,5-Dichloropyrimidin-4-yl)amino]benzenesulfonyl chloride](/img/structure/B13839939.png)
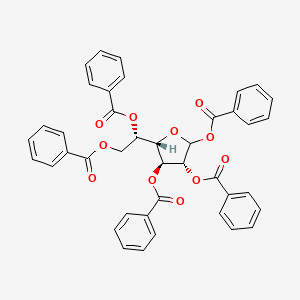

![(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl](2,3,4,5-13C4,115N)azolidine-2-carbonitrile](/img/structure/B13839969.png)
